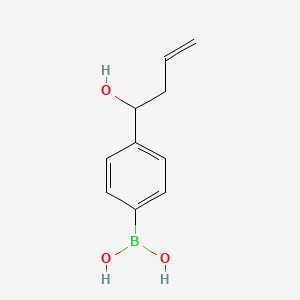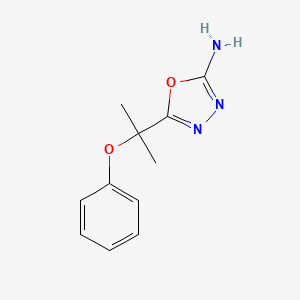
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is a heterocyclic compound that belongs to the oxadiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring through regiospecific cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazoles with different functional groups.
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development and other applications.
Propriétés
Numéro CAS |
78613-24-8 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-(2-phenoxypropan-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,9-13-14-10(12)15-9)16-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14) |
Clé InChI |
GADIEZUXDFCNRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NN=C(O1)N)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)


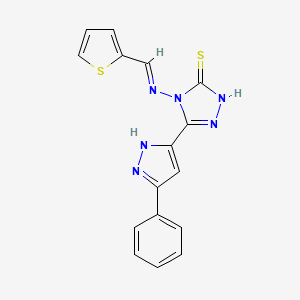

![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)

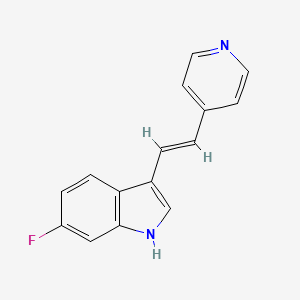
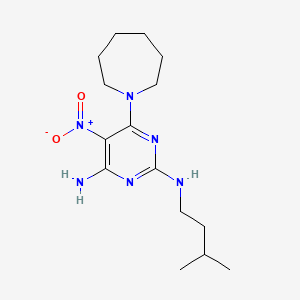
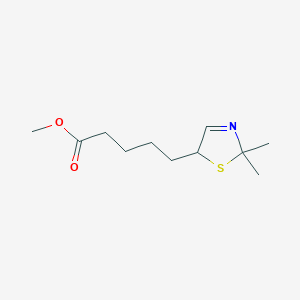
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
